4-(1-Aminocyclobutyl)aniline
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Overview
Description
4-(1-Aminocyclobutyl)aniline is an organic compound with the molecular formula C10H14N2. It consists of an aniline group attached to a cyclobutyl ring, which is further substituted with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminocyclobutyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated aniline derivative with a cyclobutylamine. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is conducted under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of nitroaniline derivatives. This process is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Aminocyclobutyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.
Major Products Formed:
Oxidation: Nitroaniline derivatives.
Reduction: Aminocyclobutyl derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-(1-Aminocyclobutyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 4-(1-Aminocyclobutyl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- 4-(1-Aminocyclopropyl)aniline
- 4-(1-Aminocyclopentyl)aniline
- 4-(1-Aminocyclohexyl)aniline
Comparison: 4-(1-Aminocyclobutyl)aniline is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-(1-aminocyclobutyl)aniline |
InChI |
InChI=1S/C10H14N2/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,11-12H2 |
InChI Key |
UFMAIZCBMHYMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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